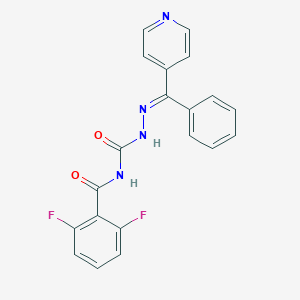![molecular formula C18H18N6O2S B287825 N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287825.png)
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide, also known as MMPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPTC is a hydrazinecarbothioamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell migration and invasion, and the modulation of immune responses. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has also been shown to inhibit the migration and invasion of cancer cells through the inhibition of matrix metalloproteinases. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to modulate immune responses by increasing the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has several advantages for lab experiments, including its high purity and stability, its low toxicity, and its potential therapeutic properties. However, N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide also has some limitations, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its therapeutic potential in preclinical and clinical studies. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has shown promising anticancer, antimicrobial, and antifungal activities, and further studies are needed to fully understand its potential as a therapeutic agent.
In conclusion, N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has shown promising anticancer, antimicrobial, and antifungal activities, and further studies are needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide can be synthesized using various methods, including the reaction of 2-methoxybenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid chloride and carbon disulfide. Another method involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid chloride and carbon disulfide. These methods have been optimized to obtain high yields of N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide with good purity.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been studied for its potential therapeutic properties, including its anticancer, antimicrobial, and antifungal activities. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has also been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans.
Eigenschaften
Produktname |
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide |
|---|---|
Molekularformel |
C18H18N6O2S |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-3-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C18H18N6O2S/c1-12-16(20-23-24(12)13-8-4-3-5-9-13)17(25)21-22-18(27)19-14-10-6-7-11-15(14)26-2/h3-11H,1-2H3,(H,21,25)(H2,19,22,27) |
InChI-Schlüssel |
OBUKBVSPYZGHJV-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NNC(=S)NC3=CC=CC=C3OC |
Kanonische SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NNC(=S)NC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-amino-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287742.png)
![N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide](/img/structure/B287743.png)



![5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287749.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287751.png)



![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287758.png)
![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287759.png)

